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Compound of Interest

Compound Name:
4,5-Diethyl-1H-imidazole-2-

carbaldehyde

Cat. No.: B8455706

Get Quote

Introduction & Chemical Profile
4,5-Diethyl-1H-imidazole-2-carbaldehyde is a functionalized imidazole scaffold characterized

by a reactive formyl group at the C2 position and two ethyl groups at the C4 and C5 positions.

In medicinal chemistry, this compound serves as a "scaffold hop" alternative to benzimidazoles

(e.g., in Telmisartan) or 4-methylimidazoles (e.g., in Detomidine). The ethyl groups increase

lipophilicity (

) and metabolic stability compared to methyl analogs, influencing the pharmacokinetics of the
final drug candidate.
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Parameter Specification

Chemical Name 4,5-Diethyl-1H-imidazole-2-carbaldehyde

CAS Number 1171125-61-3

Molecular Formula C₈H₁₂N₂O

Molecular Weight 152.19 g/mol

Appearance Pale yellow to off-white solid

Solubility
Soluble in DMSO, MeOH, DCM; sparingly

soluble in water

Key Functionality C2-Formyl (Electrophile), N1-H (Nucleophile)

Core Application: Synthesis of Imidazo-Fused
Pharmacophores
The primary utility of this precursor lies in its ability to undergo cyclocondensation and reductive

amination to form complex heterocyclic systems found in antibacterial and anticancer agents.

Mechanism of Action: The "Head-to-Tail" Cyclization
The C2-aldehyde is highly electrophilic, allowing for condensation with binucleophiles (e.g., 2-

aminopyrimidines, diamines) to form fused ring systems such as imidazo[1,2-a]pyrimidines.

This scaffold is privileged in kinase inhibitors (e.g., mTOR/PI3K pathway targets).

Visualization: Synthetic Pathway Design
The following diagram illustrates the divergence of 4,5-Diethyl-1H-imidazole-2-carbaldehyde
into two major pharmaceutical classes: Sartan Analogs (via Reductive Amination) and Fused

Heterocycles (via Cyclocondensation).
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Critical Process Parameters (CPPs)
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Caption: Divergent synthetic utility of 4,5-Diethyl-1H-imidazole-2-carbaldehyde in creating

distinct pharmacophores.

Experimental Protocols
Protocol A: Reductive Amination (Linker Synthesis)
Context: This protocol is used to attach the imidazole "head" to a biphenyl or heteroaryl "tail,"

mimicking the structure of Angiotensin II receptor blockers.

Reagents:

Precursor: 4,5-Diethyl-1H-imidazole-2-carbaldehyde (1.0 equiv)

Amine: 4'-(Aminomethyl)biphenyl-2-carbonitrile (1.1 equiv)

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

Solvent: 1,2-Dichloroethane (DCE) or THF

Catalyst: Acetic Acid (AcOH) (1-2 drops)

Step-by-Step Methodology:
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Imine Formation: In a dry reactor under N₂ atmosphere, dissolve the Precursor (10 mmol)

and the Amine (11 mmol) in anhydrous DCE (50 mL). Add catalytic AcOH.

Equilibration: Stir at room temperature (20–25°C) for 2 hours. Monitor by TLC or LC-MS for

the disappearance of the aldehyde peak (Imine formation is usually quantitative).

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes to

control hydrogen evolution.

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes.

Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL). Combine

organics, dry over Na₂SO₄, and concentrate.

Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Self-Validating Checkpoint:

Success Indicator: disappearance of the aldehyde signal (~9.5 ppm) in ¹H NMR and

appearance of a benzylic methylene doublet (~4.0 ppm) converting to a singlet/multiplet

upon reduction.

Protocol B: Synthesis of Imidazo[1,2-a]pyrimidine
Derivatives
Context: Synthesis of fused bicyclic systems for antibacterial screening (as per

WO2009084614A1 concepts).

Reagents:

Precursor: 4,5-Diethyl-1H-imidazole-2-carbaldehyde[1]

Co-reactant: 2-Aminopyrimidine

Catalyst: CuI (10 mol%) or Acidic conditions (HCl/EtOH)
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Oxidant (if oxidative cyclization): Air or O₂

Methodology (Condensation-Cyclization):

Dissolve Precursor (5 mmol) and 2-Aminopyrimidine (5 mmol) in Ethanol (20 mL).

Add concentrated HCl (0.5 mL) as a catalyst.

Reflux the mixture at 80°C for 6–8 hours.

Cool to room temperature. The Schiff base intermediate may precipitate.[2][3]

Note: For full aromatization/fusion, an oxidative step or specific leaving group on the

pyrimidine may be required depending on the exact target. Standard condensation yields the

imine, which can be cyclized using oxidative conditions (e.g., CuI/DMSO).

Quality Control & Impurity Profiling
Ensuring the purity of the 2-carbaldehyde is critical, as the aldehyde is prone to oxidation (to

carboxylic acid) or dimerization.

HPLC Method for Purity Assessment
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) Flow

Rate: 1.0 mL/min Detection: UV @ 254 nm (imidazole absorption) and 280 nm (aldehyde

conjugation). Temperature: 30°C

Time (min)
Mobile Phase A (0.1%
H₃PO₄ in H₂O)

Mobile Phase B
(Acetonitrile)

0.0 90% 10%

10.0 40% 60%

15.0 10% 90%

20.0 90% 10%

Common Impurities
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4,5-Diethyl-1H-imidazole-2-carboxylic acid: Result of air oxidation. Retention time: Earlier

than main peak (more polar).

4,5-Diethylimidazole (Des-formyl): Result of decarbonylation (rare, but possible under high

heat).

Aldol Dimers: Result of self-condensation under basic conditions.

Handling and Safety
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is

sensitive to oxidation.

Hazards: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles,

fume hood).

Stability: Stable in solid form for 12 months if stored correctly. Solutions in DMSO/DMF

should be used immediately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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